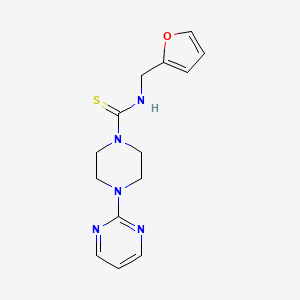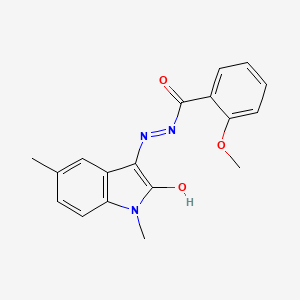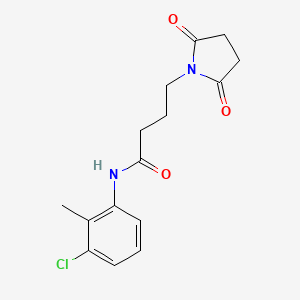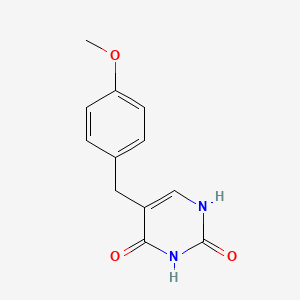![molecular formula C16H16N2O2 B5715407 N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)
N-{[(diphenylmethyl)amino]carbonyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(diphenylmethyl)amino]carbonyl}acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DPA is a white crystalline solid that is soluble in organic solvents and has a melting point of 184-186°C.
Wirkmechanismus
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. DPA has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of proteins, which can have toxic effects on cells. DPA has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, which can have therapeutic implications.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPA can induce apoptosis, or programmed cell death, in cancer cells. DPA has also been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In addition, DPA has been shown to have neuroprotective effects, which may be due to its ability to inhibit proteasomes and histone deacetylases.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. DPA is also soluble in organic solvents, which makes it easy to handle in the lab. However, there are also some limitations to its use. DPA has low aqueous solubility, which can make it difficult to use in biological assays. In addition, DPA has been shown to have some toxicity in certain cell lines, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on DPA. One area of interest is the development of DPA-based anticancer drugs. Studies have shown that DPA has antitumor activity, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the use of DPA as a probe to study the structure and function of proteins and enzymes. DPA has been shown to have inhibitory effects on proteasomes and histone deacetylases, and further research is needed to determine its potential as a tool for studying these enzymes. Finally, there is interest in the development of new synthesis methods for DPA that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of DPA involves the reaction of diphenylmethylamine with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of diphenylmethylamine attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of DPA. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethyl acetate, at room temperature.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, DPA has been shown to exhibit antitumor activity, making it a promising candidate for the development of anticancer drugs. In biochemistry, DPA has been used as a probe to study the structure and function of proteins and enzymes. In pharmacology, DPA has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(benzhydrylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)17-16(20)18-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMULPWBAXLQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(diphenylmethyl)carbamoyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)





![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)




![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)
